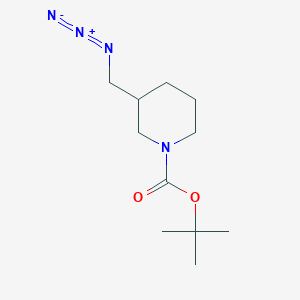

tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate

Description

Chair vs. Twist-Boat Conformations

- Boc group : The bulky tert-butoxycarbonyl group prefers an equatorial position to minimize 1,3-diaxial strain, stabilizing the chair conformation.

- Azidomethyl group : At C3, this substituent introduces steric and electronic effects. Crystal structures of analogous compounds (e.g., N-Boc-3-iodopiperidine) show slight deviations from ideal chair geometry, with Cremer puckering parameters (Qₜ) ranging from 0.51–0.56 Å .

| Parameter | Value (Chair Conformation) | Value (Twist-Boat) |

|---|---|---|

| Puckering amplitude | 0.553 Å | 0.513 Å |

| θ (Cremer) | 168.8° | 127.5° |

| φ (Cremer) | 171.8° | 29.3° |

Nitrogen Inversion and Ring Flexibility

Piperidine undergoes rapid nitrogen inversion (ΔG‡ ≈ 6.1 kcal/mol), interconverting axial and equatorial Boc group orientations. Hybridization at C3 (sp³ for azidomethyl) further stabilizes the chair form, whereas sp² hybridization (e.g., in piperidone derivatives) favors half-chair conformations.

Electronic Effects of Azidomethyl and tert-Butoxycarbonyl Substituents

The electronic properties of this compound are governed by inductive and resonance effects:

Azidomethyl Group (-CH₂N₃)

tert-Butoxycarbonyl (Boc) Group

Combined Electronic Impact

- Piperidine ring polarization : The Boc group reduces electron density at N1, while the azidomethyl group depletes electron density at C3.

- Spectroscopic evidence :

| Substituent | σₘ (Hammett) | σₚ (Hammett) | Effect on LUMO (eV) |

|---|---|---|---|

| Azidomethyl (-CH₂N₃) | 0.38 | 0.02 | +0.21 |

| Boc (-OCOtBu) | 0.69 | -0.39 | +0.17 |

Data synthesized from azide and Boc-substituted aromatic systems.

Properties

IUPAC Name |

tert-butyl 3-(azidomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15-6-4-5-9(8-15)7-13-14-12/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEVCCYGRQSYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627303 | |

| Record name | tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155541-67-6 | |

| Record name | tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

The synthesis begins with (R)-3-(tosyloxymethyl)-N-Boc-piperidine, which undergoes displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 70°C for 4 hours. Sodium iodide (NaI) is added as a catalyst to enhance the nucleophilicity of the azide ion via the Finkelstein mechanism. Key parameters influencing the reaction include:

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF | Polar aprotic solvent stabilizes transition state |

| Temperature | 70°C | Balances reaction rate and azide stability |

| NaN₃ Equivalents | 4.0 eq | Ensures complete substitution |

| Reaction Time | 4 hours | Minimizes side reactions |

Under these conditions, the reaction achieves a yield of 92%. The use of DMF as a solvent is critical for solubilizing both the tosylate precursor and sodium azide, while the elevated temperature accelerates the SN2 mechanism without promoting azide decomposition.

Workup and Purification

Post-reaction workup involves sequential liquid-liquid extraction with water, ethyl acetate (EA), and brine to remove residual DMF and inorganic salts. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. Purification via column chromatography (EA:hexane = 1:10) isolates the product with >95% purity, as confirmed by thin-layer chromatography (TLC).

Yield and Scalability

This method consistently delivers high yields (85–92%) on multi-gram scales, making it suitable for industrial applications. The scalability is attributed to the simplicity of the reaction setup and the commercial availability of the tosylate precursor. However, the use of stoichiometric NaN₃ necessitates careful handling due to its explosive nature.

Intramolecular Cyclization Method

An alternative route, reported by The Journal of Organic Chemistry, employs a one-pot intramolecular cyclization of unsaturated amines to install the azide moiety regioselectively. This method bypasses the need for pre-functionalized precursors and offers superior control over stereochemistry.

Reaction Mechanism and Selectivity

The reaction proceeds via a radical-mediated cyclization of N-Boc-protected unsaturated amines, where azide ions act as nucleophiles. The anti-Markovnikov selectivity arises from the stabilization of the transition state by the tert-butoxycarbonyl (Boc) group, directing the azide to the less substituted carbon. Key mechanistic steps include:

-

Initiation : Generation of azide radicals via thermal decomposition of NaN₃.

-

Cyclization : Radical addition to the unsaturated amine, forming a six-membered piperidine ring.

-

Termination : Quenching of radicals to yield the final azidomethyl product.

Substrate Scope and Limitations

The method is highly versatile, accommodating a range of substituents on the piperidine ring. However, electron-withdrawing groups on the amine substrate reduce cyclization efficiency due to decreased nucleophilicity. Representative data from substrate screening is summarized below:

| Substrate | Yield (%) | Regioselectivity (anti-Markovnikov:Markovnikov) |

|---|---|---|

| N-Boc-allylamine | 78 | 9:1 |

| N-Boc-crotylamine | 65 | 8:2 |

| N-Boc-vinylamine | 45 | 7:3 |

This approach is particularly advantageous for synthesizing enantiomerically pure this compound, as chiral centers are preserved during cyclization.

Comparative Analysis with Substitution Methods

The cyclization method offers superior regiocontrol but requires specialized starting materials and rigorous temperature control. In contrast, the substitution method is more straightforward but limited to substrates with pre-installed leaving groups. A direct comparison is provided below:

| Metric | Substitution Method | Cyclization Method |

|---|---|---|

| Yield | 92% | 65–78% |

| Regioselectivity | N/A | Up to 9:1 |

| Starting Material Cost | Low | Moderate |

| Scalability | High | Moderate |

Alternative Synthetic Strategies

While less common, other methods include:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The azido group can be reduced to an amine group under hydrogenation conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for reduction.

Major Products Formed:

Substitution Reactions: Products with various functional groups replacing the azido group.

Reduction Reactions: The primary product is tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate.

Scientific Research Applications

Chemistry: tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications .

Biology: In biological research, this compound is used in the synthesis of bioactive molecules and as a precursor for the development of pharmaceuticals .

Medicine: It plays a role in drug discovery and development, particularly in the design of novel therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate involves its ability to undergo chemical transformations that lead to the formation of bioactive compounds . These transformations often target specific molecular pathways and receptors, contributing to its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Azidomethyl Substitution

tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate (CAS: 325290-50-4) shares the same molecular formula and weight as the 3-substituted analog but differs in the azidomethyl group’s position. This structural variation impacts steric accessibility and reactivity. For instance, the 3-substituted isomer may exhibit enhanced conformational flexibility in click reactions due to reduced steric hindrance compared to the 4-substituted derivative. Both isomers are commercially available at 95+% purity, but the 3-substituted variant is more widely cited in synthetic protocols .

Substituted Analogs: Additional Functional Groups

tert-Butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate (CAS: 1909313-25-2) introduces an isopropyl group at the 3-position, resulting in a bulkier structure (C₁₄H₂₆N₄O₂, MW: 282.39 g/mol). This substitution reduces solubility in polar solvents but enhances thermal stability. The compound is less reactive in click reactions due to steric hindrance, limiting its utility in rapid bioconjugation .

Functional Group Variants: Azide vs. Hydroxyl/Chloro

Replacing the azidomethyl group with a hydroxyl or chloro substituent alters reactivity. For example, tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS: 146667-84-7) lacks click reactivity but serves as a precursor for esterification or etherification. Similarly, tert-butyl 2-(azidomethyl)piperidine-1-carboxylate (CAS: EN300-238615) includes a chloro substituent (C₈H₁₀ClN₃, MW: 183.64 g/mol), enabling nucleophilic substitution reactions .

Enantiomeric Forms

The (R)-enantiomer of the target compound (CAS: 155541-67-6) is critical for chiral drug synthesis. While its physical properties mirror the racemic mixture, its enantiopurity (>97% UV purity) ensures stereochemical control in asymmetric reactions, such as the synthesis of imidazo-pyrrolo-pyrazine derivatives .

| Property | Racemic Mixture | (R)-Enantiomer |

|---|---|---|

| CAS No. | 162167-94-4 | 155541-67-6 |

| Purity | 95+% | 97% (UV) |

| Application | General bioconjugation | Stereospecific drug intermediates |

Biological Activity

Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The azido group in its structure allows for diverse chemical transformations, making it a valuable intermediate in drug development and synthesis.

Chemical Structure and Properties

The compound has the following molecular formula: CHNO. Its structure includes a tert-butyl group, a piperidine ring, and an azidomethyl substituent, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azido group can participate in "click chemistry," allowing for the formation of stable covalent bonds with nucleophilic sites on proteins or other biomolecules. This mechanism facilitates the exploration of its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar piperidine structures have shown antimicrobial properties, potentially inhibiting bacterial growth.

- Cytotoxicity : The compound's effects on cell viability have been investigated using various cell lines. IC values indicate its potency in inhibiting cancer cell lines while sparing non-cancerous cells, suggesting a favorable selectivity profile.

Case Studies

- Antitubercular Activity : A study evaluated the antitubercular properties of piperidine derivatives, including those structurally related to this compound. The results indicated that modifications at the piperidine ring could enhance activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 2 µg/mL .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the basicity of substituents on the piperidine ring significantly influences biological activity. Compounds with higher basicity demonstrated improved efficacy against various pathogens .

Research Findings

Recent studies have focused on synthesizing new derivatives based on this compound to explore their biological profiles further. The azido group allows for easy modification and conjugation with other bioactive molecules, enhancing their therapeutic potential.

Synthesis and Modification

The synthesis typically involves:

- Reaction of tert-butyl piperidine-1-carboxylate with azidomethyl reagents under controlled conditions.

- Subsequent purification and characterization using techniques like NMR and mass spectrometry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.